4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%
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Overview
Description
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid, often referred to as Boc-FBA, is an organic compound that is used in synthetic organic chemistry. It is a versatile reagent with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Boc-FBA is a strong base that is used to deprotonate alcohols and amines, and can also be used as a protecting group for amines. The compound is commercially available as a solid, and is typically supplied as a 95% pure reagent.
Scientific Research Applications
Boc-FBA is widely used in the synthesis of organic compounds. It is used as a protecting group for amines, allowing them to be used in subsequent reactions without being affected by the reaction conditions. It is also used in the synthesis of peptides, nucleosides, and other bioactive compounds. Additionally, Boc-FBA is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Boc-FBA is a strong base that is used to deprotonate alcohols and amines. It is also used as a protecting group for amines, allowing them to be used in subsequent reactions without being affected by the reaction conditions. The compound is also used in the synthesis of peptides, nucleosides, and other bioactive compounds.
Biochemical and Physiological Effects
Boc-FBA is not known to have any significant biochemical or physiological effects. It is typically used as a reagent in the synthesis of other compounds, and is not intended for use in humans or animals.
Advantages and Limitations for Lab Experiments
Boc-FBA is a widely used reagent in synthetic organic chemistry. It has several advantages, including its high purity, low cost, and ease of use. Additionally, Boc-FBA is a strong base that can be used to deprotonate alcohols and amines, and can also be used as a protecting group for amines. However, Boc-FBA is not stable in acidic conditions and can be hydrolyzed under certain conditions.
Future Directions
The use of Boc-FBA in the synthesis of organic compounds is likely to continue to be an important area of research. Additionally, further research is needed to explore the potential applications of Boc-FBA in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research is needed to explore the potential uses of Boc-FBA in the synthesis of peptides, nucleosides, and other bioactive compounds. Finally, research is needed to develop new methods for the synthesis of Boc-FBA, and to explore the potential uses of Boc-FBA in other fields.
Synthesis Methods
Boc-FBA can be synthesized from 3-fluorobenzoic acid and 4-bromo-3-nitrobenzotrifluoride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the bromo group and form the desired product. The reaction is typically carried out at room temperature, and the product can be purified by recrystallization.
properties
IUPAC Name |
3-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-8-7-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBSFMYRJUSVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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